molecular formula C15H21NO B5803760 N-cyclooctylbenzamide

N-cyclooctylbenzamide

Cat. No.: B5803760
M. Wt: 231.33 g/mol
InChI Key: YWQYYDSXZUHGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclooctylbenzamide: is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, biology, and industrial processes. This compound is characterized by the presence of a cyclooctyl group attached to the nitrogen atom of the benzamide structure, which imparts unique chemical and physical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-cyclooctylbenzamide can be synthesized through the direct condensation of benzoic acid and cyclooctylamine. This reaction typically involves the use of a catalyst and may be carried out under ultrasonic irradiation to enhance the reaction rate and yield. A common catalyst used in this process is diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) . The reaction conditions are generally mild, and the process is considered eco-friendly due to the use of ultrasonic irradiation.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of ultrasonic irradiation and efficient catalysts ensures high yields and purity of the final product. The process is designed to be scalable and cost-effective, making it suitable for commercial production .

Chemical Reactions Analysis

Types of Reactions: N-cyclooctylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, where the benzamide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various halogenating agents or nucleophiles under controlled temperature and pressure.

Major Products Formed:

Scientific Research Applications

Chemistry: N-cyclooctylbenzamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and is utilized in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential as an inhibitor of bacterial toxins. It has been shown to block the transport of toxins through bacterial channels, making it a promising candidate for anti-virulence strategies .

Medicine: this compound is explored for its potential therapeutic applications. It is investigated for its ability to induce apoptosis in cancer cells and its role in modulating various biological pathways .

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the formulation of polymers, coatings, and other industrial products .

Mechanism of Action

The mechanism of action of N-cyclooctylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of bacterial toxins by blocking their recognition of membrane components. This prevents the toxins from binding to their targets and exerting their harmful effects . Additionally, this compound can induce apoptosis in cancer cells by modulating signaling pathways involved in cell death .

Comparison with Similar Compounds

Properties

IUPAC Name

N-cyclooctylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c17-15(13-9-5-4-6-10-13)16-14-11-7-2-1-3-8-12-14/h4-6,9-10,14H,1-3,7-8,11-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQYYDSXZUHGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclooctylbenzamide
Reactant of Route 2
Reactant of Route 2
N-cyclooctylbenzamide
Reactant of Route 3
Reactant of Route 3
N-cyclooctylbenzamide
Reactant of Route 4
Reactant of Route 4
N-cyclooctylbenzamide
Reactant of Route 5
Reactant of Route 5
N-cyclooctylbenzamide
Reactant of Route 6
Reactant of Route 6
N-cyclooctylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.